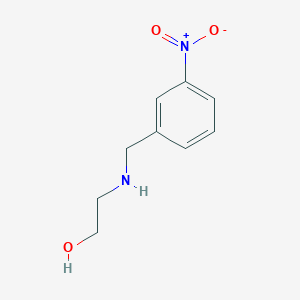

2-(3-Nitro-benzylamino)-ethanol

Description

Contextualization within Contemporary Organic Chemistry Research

In the broader context of modern organic chemistry, the study of bifunctional molecules like 2-(3-Nitro-benzylamino)-ethanol is of significant interest. The presence of both a nucleophilic amino-alcohol group and an electrophilically activatable nitroaromatic system within the same molecule offers a versatile platform for a range of chemical transformations.

The nitro group, a powerful electron-withdrawing moiety, is a cornerstone in organic synthesis. It can be readily transformed into a variety of other functional groups, such as amines, which are ubiquitous in pharmaceuticals and biologically active compounds. The amino-alcohol portion of the molecule is also a key pharmacophore found in many drug molecules and can participate in a wide array of reactions, including N- and O-alkylation, acylation, and the formation of heterocyclic systems.

The investigation of such molecules aligns with the contemporary focus on "diversity-oriented synthesis," where complex and diverse molecular libraries are generated from common scaffolds for high-throughput screening in drug discovery and materials science.

Rationale for Dedicated Academic Investigation of this compound

The unique combination of functional groups in this compound provides a strong rationale for its dedicated academic investigation. The primary motivations for studying this compound include:

Synthetic Utility: Its potential as a versatile intermediate for the synthesis of more complex molecules is a key driver for research. The nitro group can be reduced to an amine, which, along with the existing amino and hydroxyl groups, provides multiple points for further functionalization. This could lead to the development of novel ligands for catalysis, new pharmaceutical scaffolds, or functional materials.

Medicinal Chemistry Exploration: The nitroaromatic and amino-ethanol motifs are present in numerous biologically active compounds. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties. nih.gov Similarly, ethanolamine (B43304) derivatives are a common feature in many drug classes. Therefore, this compound itself, or its derivatives, could exhibit interesting biological activities.

Physicochemical Properties: The interplay between the electron-withdrawing nitro group and the electron-donating amino-alcohol group can lead to interesting electronic and photophysical properties, making it a candidate for studies in materials science, such as in the development of nonlinear optical materials or molecular sensors.

Scope and Defined Research Objectives for Studies on this compound

Given the limited existing research on this specific compound, the scope of future studies would be broad, with several well-defined objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish and optimize a reliable and high-yielding synthesis of this compound. This would be a crucial first step to enable further investigation.

Comprehensive Characterization: Thorough spectroscopic and crystallographic characterization is necessary to fully elucidate its molecular and electronic structure. This would include techniques such as NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

Exploration of Reactivity: A systematic study of its reactivity at the nitro, amino, and hydroxyl groups would be essential to understand its potential as a synthetic building block. This would involve a range of reactions such as reduction, oxidation, alkylation, and acylation.

Synthesis of Derivatives and Analogs: A key research direction would be the synthesis of a library of derivatives by modifying its functional groups. This would allow for the exploration of structure-activity relationships in various applications.

Investigation of Biological Activity: The synthesized compound and its derivatives would be screened for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

While detailed research findings on this compound are not yet widely available, its structural features strongly suggest a promising future in academic and applied chemical research. The following table provides a summary of its basic chemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.21 g/mol |

| CAS Number | 40172-07-4 |

| Appearance | Not widely reported, likely a solid at room temperature |

The systematic investigation of this compound is poised to contribute valuable knowledge to the field of organic chemistry and may lead to the discovery of new molecules with significant practical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitrophenyl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-5-4-10-7-8-2-1-3-9(6-8)11(13)14/h1-3,6,10,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOJCOWNOXOGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 3 Nitro Benzylamino Ethanol

Historical Perspectives and Foundational Syntheses of Nitrobenzylaminoethanol Derivatives

The synthesis of nitrobenzylaminoethanol derivatives is rooted in fundamental amine chemistry developed over the last century. Early approaches to forming the core C-N bond relied on well-established reactions. One of the pioneering reports in the broader field of reductive amination, a key strategy for this type of synthesis, dates back to 1931 with work on the reductive amination of carbonyl compounds using H₂ as the reducing agent. nih.gov These foundational methods, while effective, often required harsh conditions and stoichiometric reagents. The development of nitro-containing aromatic compounds as synthetic precursors became prominent as they offered a versatile handle for further chemical transformations, primarily through the reduction of the nitro group to an amine. The historical synthesis of compounds structurally related to 2-(3-nitro-benzylamino)-ethanol, therefore, relied heavily on the broader development of nucleophilic substitution and reductive amination techniques, which formed the bedrock for more refined strategies.

Classical Synthetic Routes to this compound

The traditional syntheses of this compound are primarily centered on two robust and widely utilized reaction types: reductive amination and nucleophilic substitution. These methods involve the strategic coupling of precursors containing the 3-nitrobenzyl and the ethanolamine (B43304) moieties.

Reductive Amination Approaches

Reductive amination is a powerful method for forming amines from carbonyl compounds. frontiersin.org In the context of synthesizing this compound, this approach would typically involve the reaction of 3-nitrobenzaldehyde (B41214) with ethanolamine. The process occurs in two discrete stages within a single pot:

Imine Formation: The amine group of ethanolamine performs a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product.

A significant side reaction in this process can be the over-alkylation of the product amine or the reduction of the starting aldehyde to an alcohol. nih.gov To minimize these unwanted reactions, conditions must be carefully controlled, often by using a large excess of one of the reactants. mdma.ch Common reducing agents for this classical approach include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

A related strategy is the one-pot reductive amination starting from a nitro compound precursor, which combines the reduction of the nitro group and the reductive amination step, thus avoiding the need to isolate the intermediate primary amine. frontiersin.org

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct and versatile pathway for constructing the C-N bond in this compound. This strategy can be executed via two primary routes, depending on the chosen starting materials.

Route A: Reaction of 3-Nitrobenzyl Halide with Ethanolamine

This is a classic SN2 reaction where the nucleophilic amino group of ethanolamine attacks the benzylic carbon of a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or bromide), displacing the halide leaving group.

Reactants: 3-Nitrobenzyl halide and Ethanolamine

Mechanism: The reaction proceeds via a direct backside attack, typical for primary benzylic substrates. nih.gov The presence of a base is often required to neutralize the hydrohalic acid formed as a byproduct.

Route B: Reaction of 3-Nitrobenzylamine with a 2-Carbon Electrophile

An alternative nucleophilic substitution involves using 3-nitrobenzylamine as the nucleophile and a two-carbon unit bearing a leaving group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Reactants: 3-Nitrobenzylamine and 2-Chloroethanol or Ethylene Oxide

Mechanism: When using 2-chloroethanol, the reaction is a straightforward nucleophilic substitution. With ethylene oxide, the reaction proceeds via a ring-opening mechanism where the amine attacks one of the epoxide carbons. This method is advantageous as it avoids the generation of acidic byproducts. A patent describing the synthesis of a related compound, 2-[(N-benzyl-N-phenyl)amino]ethanol, utilizes the reaction of N-benzylaniline with ethylene oxide, highlighting the industrial applicability of this approach. google.com Similarly, patents for N-(2-nitrophenyl)ethanolamine describe the reaction between o-chloronitrobenzene and ethanolamine, demonstrating the viability of nucleophilic substitution on a nitro-activated aromatic ring. google.com

Modern Advancements and Sustainable Methodologies in this compound Synthesis

Recent progress in organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound, these advancements are most prominent in the area of catalysis.

Catalytic Methods for this compound Formation

Modern catalytic systems offer significant improvements over classical methods, particularly for reductive amination. These catalysts, employing both noble and non-noble metals, can operate under milder conditions with higher selectivity and atom economy. frontiersin.org

Catalytic Reductive Amination: This "one-pot" process combines the reduction of a nitroaromatic compound to an amine, its condensation with a carbonyl compound, and the subsequent reduction of the imine, all facilitated by a single catalyst. This approach is highly attractive from a green chemistry perspective as it reduces waste by eliminating intermediate isolation and purification steps. frontiersin.org

Iridium Catalysts: Cp*Ir complexes have been developed for the one-pot reductive amination of carbonyl compounds with nitro compounds, using B₂(OH)₄ as a reductant. nih.gov These catalysts first facilitate the in-situ reduction of the nitro group, followed by the reductive amination sequence. nih.gov

Nickel Catalysts: Heterogeneous catalysts like Ni/NiO composites have emerged as a cost-effective alternative to precious metals. nih.gov They can catalyze the one-pot reductive amination of carbonyl compounds with nitroarenes using H₂ as the reductant under relatively mild conditions and can be reused without significant loss of activity. nih.gov

Other Metal Catalysts: Research has explored a wide range of catalysts, including those based on gold, palladium, and iron, for similar transformations. frontiersin.orgnih.gov For example, Au-Pd/Fe₃O₄ has been used for the reductive benzylation of nitroarenes. frontiersin.org

The table below summarizes research findings for analogous catalytic reductive amination reactions, which could be adapted for the synthesis of this compound.

| Carbonyl Substrate | Amine Source (Nitro Compound) | Catalyst System | Reductant | Yield | Reference |

| Benzaldehyde | Nitrobenzene (B124822) | Ni/NiO-250 | H₂ | 97% | nih.gov |

| 4-Methoxybenzaldehyde | Nitrobenzene | Ni/NiO-250 | H₂ | 94% | nih.gov |

| Acetophenone | Nitrobenzene | Cp*Ir complex / B₂(OH)₄ | B₂(OH)₄ | 85% | nih.gov |

| 2-Formylbenzoic acid | Nitroarenes | Au-Pd/Fe₃O₄ | H₂ | High | frontiersin.org |

This table presents data for analogous reactions to illustrate the potential of modern catalytic methods for the target synthesis.

Mechanochemical methods also represent a sustainable advancement. A solvent-free nucleophilic substitution of alcohols has been developed using mechanochemistry, where milling solid reactants activates the alcohol for substitution with an amine, offering high yields and a reduced environmental footprint. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable chemical processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org In the context of synthesizing this compound, which typically involves the reaction of 3-nitrobenzaldehyde with ethanolamine, the choice of synthetic route significantly impacts the atom economy.

Reductive amination, a common method for this synthesis, involves the formation of an imine intermediate from 3-nitrobenzaldehyde and ethanolamine, followed by reduction. The choice of reducing agent is critical. The use of catalytic hydrogenation, for example, offers a high atom economy as the only byproduct is water. In contrast, using stoichiometric reducing agents like sodium borohydride would result in a lower atom economy due to the generation of inorganic byproducts.

The following table illustrates a theoretical comparison of atom economy for different synthetic approaches to a related compound, highlighting the advantages of catalytic methods.

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | Nitrobenzene + Hydrogen | Aniline | Water | 72 |

| Béchamp Reduction | Nitrobenzene + Iron + HCl | Aniline | Iron Oxides, Water | 35 |

This table provides a conceptual comparison of atom economy for different reduction methods of a nitro group, a key functional group in the target molecule.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. whiterose.ac.uk For the synthesis of this compound, the ideal solvent would be non-toxic, renewable, and easily recyclable. mun.ca

Water is an excellent green solvent, and its use in the synthesis of related compounds has been shown to be effective, sometimes leading to better yields and shorter reaction times compared to organic solvents. mdpi.com Ethanol (B145695) is another greener alternative to more hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF). whiterose.ac.ukrsc.org

Solvent-free, or neat, reaction conditions represent an even more environmentally friendly approach, eliminating solvent waste altogether. rsc.org Microwave-assisted solvent-free syntheses have demonstrated high efficiency and rapid reaction times for various organic transformations, including those involving nitro compounds. researchgate.netijrpb.com

The following table summarizes the properties of various solvents, highlighting greener alternatives.

| Solvent | Classification | Environmental/Safety Concerns | Greener Alternatives |

| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, volatile | Water, Ethanol, 2-Methyltetrahydrofuran |

| N,N-Dimethylformamide (DMF) | Amide | Toxic for reproduction, volatile | Water, Ethanol, Cyrene |

| Ethanol | Alcohol | Flammable | Water |

| Water | Protic | Benign | - |

This table is a general guide to solvent selection based on green chemistry principles.

Improving energy efficiency is a key principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. mun.ca Traditional synthetic methods often rely on prolonged heating, which consumes significant amounts of energy.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can dramatically reduce reaction times and energy consumption. ijrpb.comuniv.kiev.ua These techniques can accelerate reaction rates by directly and efficiently heating the reaction mixture. For instance, microwave-assisted organic synthesis has been shown to reduce reaction times from hours to minutes. ijrpb.com Similarly, ultrasonication can enhance reaction rates and yields at lower temperatures. univ.kiev.ua

Optimizing reaction conditions, such as temperature and pressure, is also crucial for energy efficiency. Conducting reactions at ambient temperature and pressure whenever possible is a primary goal of green chemistry.

Advanced Reaction Techniques (e.g., Microwave-Assisted, Ultrasound-Mediated) in this compound Synthesis

Advanced reaction techniques offer significant advantages over conventional methods for the synthesis of this compound, primarily by enhancing reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. ijrpb.comnih.gov For the synthesis of nitro-containing compounds, microwave irradiation has been successfully employed, often under solvent-free conditions, further enhancing the green credentials of the process. researchgate.netijrpb.com

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce chemical reactions. nih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve mass transfer. univ.kiev.uachempap.org This technique has been shown to be effective for a variety of organic transformations, including the synthesis of heterocyclic compounds and the reduction of functional groups. mdpi.comnih.gov The use of ultrasound can often lead to higher yields in shorter reaction times compared to silent (non-irradiated) conditions. chempap.org

The following table compares conventional heating with advanced reaction techniques.

| Technique | Energy Source | Heat Transfer | Typical Reaction Time | Advantages |

| Conventional Heating | External | Conduction, Convection | Hours to Days | Well-established |

| Microwave-Assisted | Microwaves | Direct dielectric heating | Minutes to Hours | Rapid, uniform heating, higher yields |

| Ultrasound-Mediated | Sound Waves | Acoustic cavitation | Minutes to Hours | Enhanced reaction rates, improved mass transfer |

Purification and Isolation Methodologies for Academic Purity of this compound

Achieving academic purity of this compound requires effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities.

A common initial workup procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer is then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.

For nitro compounds, which can sometimes contain color-forming impurities, a preliminary treatment to polymerize these impurities followed by distillation can be an effective purification step. google.com

Chromatographic techniques are indispensable for achieving high purity of organic compounds.

Column chromatography is a widely used method for the purification of synthetic products. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or a mixture of solvents, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The selection of the appropriate eluent system is crucial for effective separation. For compounds like this compound, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or ethanol is often used. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to conventional column chromatography. It is particularly useful for the final purification of a compound to a very high degree of purity and for analytical purposes to confirm the purity of the final product. frontiersin.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol), is a common mode for the purification of moderately polar organic compounds.

The following table outlines the key features of these chromatographic techniques.

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application |

| Column Chromatography | Silica Gel, Alumina | Organic Solvents | Adsorption | Preparative purification |

| High-Performance Liquid Chromatography (HPLC) | C18, C8, Silica | Solvent mixtures | Adsorption, Partition | Analytical and preparative purification |

Recrystallization Protocols

The final purity of this compound is crucial for its subsequent applications. Recrystallization is a fundamental purification technique employed to remove impurities that may have been incorporated into the solid product during synthesis. The choice of solvent is paramount for a successful recrystallization, ideally one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. youtube.com For aromatic nitro compounds, a range of solvents including ethanol, acetone, benzene (B151609), and toluene (B28343) have been shown to be effective. google.com Given the presence of both a hydroxyl group and a secondary amine in this compound, polar solvents or solvent mixtures are generally preferred. rochester.edupitt.edu

A common and effective method for the recrystallization of similar amino alcohols, such as N-(2-nitrophenyl)ethanolamine, involves the use of a mixed solvent system of alcohol and water. google.com Ethanol, in particular, has been successfully used for the recrystallization of related nitro-substituted aromatic compounds. oatext.com

A generalized yet detailed protocol for the recrystallization of this compound is presented below, drawing upon established procedures for analogous compounds. google.comoatext.comorgsyn.org

General Recrystallization Procedure:

The crude this compound solid is placed in an Erlenmeyer flask.

A minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture, is added to the flask to just dissolve the solid. youtube.com The solution should be heated to near the solvent's boiling point to ensure complete dissolution.

If any insoluble impurities remain in the hot solution, a hot filtration step is performed to remove them. youtube.com This prevents the impurities from co-precipitating with the desired product upon cooling.

The hot, clear filtrate is then allowed to cool slowly to room temperature, without disturbance, to promote the formation of well-defined crystals. youtube.com The flask can be subsequently placed in an ice bath to maximize the yield of the precipitated solid.

The purified crystals are collected by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces. youtube.com

The crystals are then dried under vacuum or in a desiccator to remove the last traces of solvent.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, where a sharp melting range close to the literature value indicates high purity. youtube.com

Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Pathways

The synthesis of this compound can be approached through several strategic routes. An analysis of these pathways in terms of their synthetic efficiency and atom economy is essential from a green chemistry perspective, which aims to maximize the incorporation of reactant atoms into the final product and minimize waste. researchgate.net Two primary and distinct synthetic strategies for this target molecule are Reductive Amination and N-Alkylation.

Pathway 1: Reductive Amination

This pathway involves the reaction of 3-nitrobenzaldehyde with ethanolamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orglibretexts.org Modern approaches often utilize one-pot procedures with catalytic transfer hydrogenation, which are considered more environmentally benign. rsc.org

A common reducing agent for this transformation is sodium borohydride (NaBH₄) or, for greater selectivity, sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method. wikipedia.org

Pathway 2: N-Alkylation

This classical approach involves the nucleophilic substitution of a halide from a 3-nitrobenzyl halide by ethanolamine. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The selectivity of mono-alkylation over di-alkylation can be a challenge but can often be controlled by using an excess of the amine. researchgate.net

The reaction using 3-nitrobenzyl chloride is: C₇H₆ClNO₂ (3-Nitrobenzyl chloride) + C₂H₇NO (Ethanolamine) → C₉H₁₂N₂O₃ (this compound) + HCl

To drive the reaction to completion and avoid the formation of the hydrochloride salt of the product, a base is typically added. If an excess of ethanolamine is used, it can also act as the base.

Comparative Data

| Parameter | Pathway 1: Reductive Amination | Pathway 2: N-Alkylation |

|---|---|---|

| Reactants | 3-Nitrobenzaldehyde, Ethanolamine, Reducing Agent (e.g., H₂) | 3-Nitrobenzyl chloride, Ethanolamine |

| Atom Economy (Theoretical) | ~90.7% (assuming H₂ as the reducing agent) | ~84.0% (assuming HCl is the only byproduct) |

| Estimated Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%) |

| Advantages | High atom economy, often a one-pot reaction, can be performed catalytically. | Simple procedure, readily available starting materials. |

| Disadvantages | May require specialized catalysts or reducing agents. | Lower atom economy, formation of a stoichiometric amount of waste (HCl), potential for over-alkylation. |

From an atom economy standpoint, the reductive amination pathway is superior, especially when using a simple reducing agent like hydrogen gas, as water is the only byproduct. The N-alkylation route generates a stoichiometric amount of hydrogen chloride as waste, which lowers its atom economy. Both methods can provide high yields, making the choice of pathway dependent on factors such as the availability and cost of starting materials and reagents, as well as considerations for waste disposal and green chemistry principles. Modern catalytic methods for reductive amination are particularly attractive due to their efficiency and reduced environmental impact. rsc.org

Reaction Chemistry and Chemical Transformations of 2 3 Nitro Benzylamino Ethanol

Reactivity Profiles of the Amine Functionality in 2-(3-Nitro-benzylamino)-ethanol

The secondary amine in this compound is a key site for various chemical modifications, including acylation, alkylation, and condensation reactions.

The secondary amine of this compound can undergo acylation to form amides. This reaction typically involves the use of acylating agents like acid chlorides or anhydrides. The process of reacting an ester with a primary or secondary amine, known as aminolysis, can be effectively catalyzed by Lewis acids to produce N-substituted amides. google.com A robust method for synthesizing amides involves the reductive amidation of esters with nitro compounds, which can be achieved using specific heterogeneous nickel-based catalysts. nih.gov This direct synthesis of amides from nitro compounds and esters is considered a more step-economical approach. nih.gov

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Ester | Primary/Secondary Amine | N-substituted Amide | Lewis Acid | google.com |

| Ester | Nitro Compound | Amide | Nickel-based catalyst | nih.gov |

This table provides examples of general acylation reactions that can be applied to the amine functionality.

The nitrogen atom in this compound can be alkylated to form tertiary amines. wikipedia.orgyoutube.comresearchgate.netnih.gov This nucleophilic substitution reaction often involves alkyl halides. wikipedia.org However, the reaction can be complicated by the potential for overalkylation. For laboratory purposes, N-alkylation is often focused on the synthesis of tertiary amines from secondary amines. wikipedia.org Alternative alkylating agents include alcohols, which require a catalyst to make the hydroxyl group a good leaving group. wikipedia.org A simple and mild method for the reductive mono-N-alkylation of nitroarenes utilizes zinc metal and acetic acid with a carbonyl compound as the alkyl source. nih.gov Furthermore, various secondary amines can be selectively produced from the reaction of nitroarenes with primary alcohols using ruthenium(II) complexes as catalysts. rsc.org These secondary amines can then be further alkylated under different conditions with the same catalyst. rsc.org

Table 2: Alkylation of Amines

| Starting Material | Reagent | Product | Catalyst/Conditions | Reference |

| Secondary Amine | Alkyl Halide | Tertiary Amine | - | wikipedia.org |

| Nitroarene | Carbonyl Compound | N-Alkyl Amine | Zn/HOAc | nih.gov |

| Nitroarene | Primary Alcohol | Secondary Amine | Ruthenium(II) complex | rsc.org |

| Secondary Amine | Primary Alcohol | Tertiary Amine | Ruthenium(II) complex | rsc.org |

This table illustrates various methods for the alkylation of amines.

The secondary amine of this compound can react with aldehydes or ketones to form iminium ions, which are precursors to Schiff bases and imines. youtube.comjetir.org The formation of an imine involves the reaction of a primary amine with an aldehyde or ketone, characterized by a carbon-nitrogen double bond. youtube.com This reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com The synthesis of Schiff bases can be catalyzed by the addition of a few drops of acid, such as acetic acid or hydrochloric acid. jetir.orgresearchgate.net Tandem reactions have been developed for the direct synthesis of imines from alcohols and nitro compounds, which is an advantageous atom-economic approach. nih.gov

The amine functionality of this compound can participate in condensation reactions, most notably the Pictet-Spengler reaction. wikipedia.orgnih.govmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com The reaction is typically catalyzed by acid and driven by the electrophilicity of the resulting iminium ion. wikipedia.org While traditionally performed with heating in a protic solvent, the reaction can also proceed in aprotic media, sometimes without an acid catalyst, leading to higher yields. wikipedia.org The Pictet-Spengler reaction is a special case of the more general Mannich reaction. wikipedia.org

Reactivity of the Nitro Group in this compound

The nitro group on the benzene (B151609) ring is a key functional group that can undergo various transformations, most importantly reduction to an amino group.

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation. This conversion significantly alters the electronic properties of the molecule, turning a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can accomplish this reduction. masterorganicchemistry.comwikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often the method of choice for both aromatic and aliphatic nitro reductions. commonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid are effective for this reduction. nih.govmasterorganicchemistry.comcommonorganicchemistry.com The use of zinc with acetic acid provides a mild method for this conversion. commonorganicchemistry.com

Other Reducing Agents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used. masterorganicchemistry.comwikipedia.org Tin(II) chloride offers a mild reduction in non-acidic and non-aqueous media. researchgate.net

The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups in the molecule. commonorganicchemistry.com For instance, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes | Reference(s) |

| H₂/Pd/C | Catalytic Hydrogenation | Highly effective for aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Raney Nickel | Catalytic Hydrogenation | Used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/Acid | Metal in Acidic Media | Mild and selective reduction. | masterorganicchemistry.com |

| Zn/Acid | Metal in Acidic Media | Mild and selective reduction. | nih.govcommonorganicchemistry.com |

| SnCl₂ | Metal Salt | Mild reduction, can be used in non-aqueous media. | researchgate.net |

| Na₂S | Sulfide Salt | Can selectively reduce one nitro group in the presence of others. | wikipedia.org |

This table summarizes common reagents and conditions for the reduction of nitro groups to primary amines.

Reactions Involving Nitroso Intermediates

The reduction of the nitro group in this compound can proceed through a nitroso intermediate, particularly under controlled reduction conditions. While the complete reduction to an amino group is a common transformation, partial reduction to the nitroso or hydroxylamino stage can be achieved using specific reagents. These intermediates are often highly reactive. For instance, the reduction of nitroaryl compounds can lead to the formation of a hydroxylamino group. googleapis.com This intermediate can then facilitate the cleavage of the benzylic C-N bond, which is a key step in the activation of certain prodrugs. googleapis.com

The generation of a nitroso intermediate from a nitroaromatic compound is a critical step in various synthetic methodologies. Though not extensively detailed specifically for this compound in the provided context, the general principle involves the use of mild reducing agents or electrochemical methods. The resulting nitroso compound would be a highly reactive species, capable of participating in cycloaddition reactions or acting as an electrophile.

Reactivity of the Hydroxyl Functionality in this compound

The primary hydroxyl group in this compound is a key site for a variety of chemical modifications, including esterification and etherification reactions. These transformations are fundamental in altering the physical and chemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

Esterification Reactions

Esterification of the primary hydroxyl group of this compound can be readily accomplished using standard acylation methods. These reactions typically involve the treatment of the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct of the reaction.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine | 2-(3-Nitro-benzylamino)-ethyl acetate (B1210297) |

| Benzoyl Chloride | Pyridine | 2-(3-Nitro-benzylamino)-ethyl benzoate |

| Acetic Anhydride | DMAP (catalyst) | 2-(3-Nitro-benzylamino)-ethyl acetate |

The resulting esters are valuable as intermediates in the synthesis of more complex molecules or as prodrugs, where the ester linkage can be cleaved in vivo to release the active parent compound.

Etherification Reactions

The hydroxyl group of this compound can also undergo etherification to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Alkyl Halide | Base | Product |

| Methyl Iodide | Sodium Hydride | 1-Methoxy-2-(3-nitro-benzylamino)-ethane |

| Benzyl (B1604629) Bromide | Potassium tert-butoxide | 1-(Benzyloxy)-2-(3-nitro-benzylamino)-ethane |

The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as elimination. Ether derivatives of this compound are often synthesized to explore structure-activity relationships in medicinal chemistry. For example, in the development of adenosine (B11128) A(2A) receptor antagonists, various ether linkages have been explored. researchgate.net

Cascade and Multicomponent Reactions Involving this compound

This compound is a valuable building block in cascade and multicomponent reactions due to its multiple functional groups. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

For instance, the amino and hydroxyl groups can participate in sequential reactions. The amine can first react with an aldehyde to form an imine, which can then be trapped intramolecularly by the hydroxyl group to form a cyclic ether or lactone, depending on the subsequent reaction steps. The nitro group can also be involved in these cascades, for example, through a reductive cyclization pathway.

A notable example of a cascade reaction involves the light-induced degradation of related nitrobenzyl compounds. rsc.org Irradiation of a nitrobenzyl group can lead to its fragmentation, initiating a cascade of reactions that result in the decomposition of the molecule. rsc.org This property is particularly useful in the design of photolabile protecting groups and photodegradable materials. rsc.orgnih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. These investigations often involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling.

Reaction Kinetics Studies

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For transformations involving this compound, kinetic studies can help to elucidate the role of catalysts, the effect of substituents, and the nature of reaction intermediates.

For example, in the reduction of the nitro group, kinetic studies can distinguish between different reduction pathways and identify the rate-determining step. The rate of reduction is often dependent on the concentration of the reducing agent, the substrate, and the pH of the reaction medium. googleapis.com

In the context of its use in prodrugs, the kinetics of the cleavage of the benzylic C-N bond following nitro reduction are of particular interest. googleapis.com The rate of this cleavage directly impacts the rate of release of the active cytotoxic agent. googleapis.com By studying the kinetics of this process, researchers can design more effective and targeted cancer therapies.

Elucidation of Reaction Intermediates

The study of the reaction chemistry of this compound often involves the identification and characterization of key reaction intermediates. These transient species provide crucial insights into the reaction mechanism and pathways. While direct studies elucidating the intermediates of every reaction involving this compound are not extensively documented in readily available literature, mechanistic investigations of related compounds and reactions allow for the postulation of likely intermediates.

In transformations involving the nitrobenzyl moiety, a common area of investigation is the reduction of the nitro group. This process can proceed through a series of well-established intermediates. For instance, in the presence of a suitable reducing agent, the nitro group (-NO₂) can be reduced to a nitroso group (-NO), which can be further reduced to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). The specific intermediates formed and their stability depend on the reaction conditions, including the reducing agent used and the pH of the medium.

Furthermore, in reactions involving the benzylamine (B48309) portion of the molecule, intermediates such as iminium ions can be formed, particularly in oxidation or condensation reactions. For example, oxidation of the secondary amine could lead to the formation of an iminium species, which is a potent electrophile and can participate in various subsequent reactions.

A notable example from related chemistry is the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine to form cinnolines. Mechanistic studies of this reaction have revealed the involvement of key intermediates such as 2-nitrosobenzaldehyde. rsc.org This suggests that under certain conditions, the nitrobenzyl group can undergo intramolecular redox processes, where the nitro group is reduced while the benzylic position is oxidized. While this specific reaction does not directly involve this compound, it highlights the potential for the formation of nitroso intermediates from nitrobenzyl compounds.

The elucidation of these intermediates often relies on a combination of spectroscopic techniques, such as NMR and mass spectrometry, as well as trapping experiments where a reactive intermediate is captured by a trapping agent to form a stable, characterizable product.

Stereochemical Aspects and Asymmetric Syntheses of Derivatives

The presence of a stereocenter at the carbon atom bearing the hydroxyl group in this compound introduces the element of stereochemistry to its derivatives. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, particularly in the context of their potential applications in pharmaceuticals and as chiral building blocks.

The asymmetric synthesis of chiral amino alcohols and their derivatives is a well-developed field in organic chemistry. Strategies for achieving stereocontrol in the synthesis of derivatives of this compound can be broadly categorized into three main approaches:

Use of a Chiral Pool: Starting from an enantiomerically pure precursor that already contains the desired stereocenter. For instance, a chiral amino acid or a chiral epoxide could be used as a starting material.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of a key bond-forming reaction. This is often the most efficient and versatile approach.

Recent advancements in catalysis have provided powerful tools for the asymmetric synthesis of chiral alcohols and amines. For example, the asymmetric reduction of prochiral ketones is a common method for producing chiral alcohols. Similarly, the asymmetric reductive amination of ketones can be used to synthesize chiral amines.

A study on the stereodivergent synthesis of benzylic alcohol derivatives using a Pd/Cu co-catalyzed asymmetric benzylic substitution reaction has demonstrated the ability to produce a wide range of chiral benzylic alcohol derivatives with two stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.govresearchgate.netnih.gov This methodology, while not directly applied to this compound, showcases a powerful strategy for controlling stereochemistry in related systems. The stereochemical outcome is governed by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. researchgate.net

Biocatalysis also offers a green and highly selective approach to chiral alcohol synthesis. Alcohol dehydrogenases (ADHs) have been successfully used for the enantioselective reduction of α-nitroketones to furnish chiral β-nitroalcohols with high conversions and enantioselectivities. mdpi.com This enzymatic approach could potentially be adapted for the synthesis of chiral derivatives of this compound.

The absolute configuration of chiral derivatives is typically determined using techniques such as X-ray crystallography of a single crystal or by NMR spectroscopy using chiral derivatizing agents, such as Mosher's acid. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the enantiomeric excess (ee) of the synthesized chiral molecules. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 3 Nitro Benzylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for 2-(3-Nitro-benzylamino)-ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The resulting spectra reveal the chemical environment of each nucleus, allowing for the mapping of the molecular framework.

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for identifying the structure of organic compounds by mapping the distinct chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic surroundings, and their proximity to other protons.

The structure of this compound contains several unique proton environments: the aromatic protons of the 3-nitrophenyl ring, the benzylic methylene protons (Ar-CH₂-N), the two methylene groups of the ethanolamine (B43304) chain (-N-CH₂-CH₂-OH), and the labile protons of the amine (NH) and hydroxyl (OH) groups.

Aromatic Protons: The protons on the 3-nitro-substituted benzene (B151609) ring are expected to appear in the downfield region of the spectrum (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern leads to a complex splitting pattern. The proton situated between the two substituents on the ring in a related compound, 3-nitrobenzyl alcohol, is often the most deshielded. mmu.ac.uk

Benzylic Protons (Ar-CH₂): The two protons of the benzylic methylene group are adjacent to the aromatic ring and the nitrogen atom. Their signal is expected to appear as a singlet around δ 3.8-4.0 ppm.

Ethanolamine Protons (-CH₂-CH₂-): The two methylene groups of the ethanolamine moiety are coupled to each other. The methylene group adjacent to the nitrogen (-N-CH₂-) would likely resonate at approximately δ 2.8-3.0 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be further downfield, around δ 3.6-3.8 ppm. Each signal is expected to appear as a triplet, assuming clear coupling.

Labile Protons (-NH and -OH): The chemical shifts of the amine and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They often appear as broad singlets and their signals can be confirmed by a D₂O exchange experiment, wherein the signals disappear from the spectrum.

The predicted chemical shifts and multiplicities are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet (m) |

| Ar-CH₂ | 3.8 - 4.0 | Singlet (s) |

| -N-CH₂- | 2.8 - 3.0 | Triplet (t) |

| -CH₂-OH | 3.6 - 3.8 | Triplet (t) |

| -NH | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon backbone of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically produces a single sharp signal. rsc.org

For this compound, nine distinct carbon signals are expected: six for the aromatic ring and three for the side chain.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the nitro group (C-NO₂) is expected to be significantly downfield (around δ 148 ppm), while the carbon attached to the benzylic group (ipso-carbon) will also be distinct. The other four aromatic carbons will have shifts influenced by their position relative to the electron-withdrawing nitro group. rsc.org

Benzylic Carbon (Ar-CH₂): The benzylic carbon signal is anticipated to appear in the range of δ 50-55 ppm.

Ethanolamine Carbons (-CH₂-CH₂-): The carbon adjacent to the nitrogen atom (-N-CH₂) is expected around δ 50-55 ppm, while the carbon bonded to the hydroxyl group (-CH₂-OH) typically resonates further downfield in the δ 60-65 ppm range due to the strong deshielding effect of the oxygen atom. libretexts.org

The predicted chemical shifts for the carbon skeleton are detailed in the following table.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₂ | ~140 |

| Aromatic CH | 121 - 135 |

| Ar-CH₂ | 50 - 55 |

| -N-CH₂- | 50 - 55 |

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show key cross-peaks between the coupled protons of the ethanolamine chain (-N-CH₂ -CH₂ -OH). It would also reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgpressbooks.pub An HSQC spectrum provides unambiguous assignment by linking each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak connecting the benzylic proton signal (e.g., δ ~3.9 ppm) to the benzylic carbon signal (e.g., δ ~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. ceitec.czcolumbia.edu This technique reveals connectivity across heteroatoms (like nitrogen or oxygen) where no proton-proton coupling exists. Key HMBC correlations for this compound would include cross-peaks from the benzylic protons (Ar-CH₂) to the aromatic carbons and to the nitrogen-adjacent carbon of the ethanolamine chain (-N-CH₂-).

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Type of Information |

|---|---|---|

| COSY | Aromatic H ↔ Aromatic H | Confirms adjacent protons on the phenyl ring. |

| -N-CH₂-H ↔ -CH₂-H -OH | Confirms the ethanolamine fragment. | |

| HSQC | Aromatic C ↔ Aromatic H | Assigns each aromatic carbon to its proton. |

| Ar-C H₂ ↔ Ar-CH ₂ | Links benzylic protons to the benzylic carbon. | |

| -N-C H₂- ↔ -N-CH ₂- | Links ethanolamine protons to their carbons. | |

| -C H₂-OH ↔ -CH ₂-OH | ||

| HMBC | Ar-CH ₂ ↔ Aromatic C's | Connects benzyl (B1604629) group to the aromatic ring. |

| Ar-CH ₂ ↔ -N-C H₂- | Connects the benzyl group to the ethanolamine moiety across the nitrogen atom. |

Mass Spectrometry (MS) Methodologies for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. The solvent evaporates, leaving gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For this compound, with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol , the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺. This would result in a prominent peak at an m/z value of approximately 197.21. Tandem MS (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, which would yield structural information. Common fragmentation pathways might include the loss of a water molecule (-18 Da) from the ethanol (B145695) moiety or cleavage of the C-N bond to produce a 3-nitrobenzyl fragment ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its identity.

By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of the constituent elements, the molecular formula can be unequivocally confirmed. This is a critical step in the characterization of a newly synthesized compound and a key indicator of sample purity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion | Formula | Theoretical m/z |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | C₉H₁₃N₂O₃⁺ | ~197.21 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-nitrobenzyl alcohol |

Fragmentation Pathway Analysis

Mass spectrometry, particularly with techniques like Electron Ionization (EI), provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The fragmentation of this compound is expected to be governed by the characteristic cleavage patterns of its constituent functional groups: the nitroaromatic ring, the secondary amine, and the primary alcohol.

Upon ionization, the molecular ion [M]•+ of this compound (m/z 196) would be formed. The fragmentation pathways are dictated by the relative stability of the resulting fragment ions and neutral losses.

Key Fragmentation Pathways:

Alpha-Cleavage: A predominant fragmentation pathway for amines and alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom. whitman.edulibretexts.org For the amino group, cleavage of the C-C bond in the ethanol moiety would lead to the formation of a resonance-stabilized iminium ion. The most significant alpha-cleavage is anticipated to be the loss of the hydroxylmethyl radical (•CH₂OH), resulting in a stable N-benzyl-N-(3-nitrobenzyl)iminium cation.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom is a highly favorable process, leading to the formation of the 3-nitrobenzyl cation (m/z 136) or the corresponding tropylium ion after rearrangement. This is a common pathway for benzylamines. researchgate.net

Cleavage of the Nitro Group: Aromatic nitro compounds characteristically lose fragments corresponding to NO• (30 Da) and NO₂• (46 Da). nih.govmiamioh.edu The loss of NO₂ from the molecular ion would produce an ion at m/z 150. Subsequent loss of NO from the molecular ion would result in an ion at m/z 166. miamioh.edu

Alcohol Fragmentation: The alcohol moiety can undergo dehydration, leading to the loss of a water molecule (18 Da) from the molecular ion, particularly under certain ionization conditions. libretexts.org Cleavage of the C-C bond can also result in a fragment at m/z 31, corresponding to [CH₂OH]⁺. libretexts.org

The interplay of these pathways results in a characteristic mass spectrum. The relative abundance of the fragment ions provides insight into the most stable ionic structures and the weakest bonds in the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196 | [C₉H₁₂N₂O₃]•⁺ | Molecular Ion |

| 165 | [C₉H₁₁N₂O₂]⁺ | Loss of •CH₂OH (alpha-cleavage) |

| 150 | [C₉H₁₂NO]•⁺ | Loss of •NO₂ |

| 136 | [C₇H₆NO₂]⁺ | Benzylic cleavage |

| 106 | [C₇H₆O]•⁺ | Loss of •NO from [M-CH₂OH]⁺ |

| 91 | [C₆H₅N]•⁺ | Loss of HCN from benzyl fragment |

| 77 | [C₆H₅]⁺ | Loss of N from benzyl fragment |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its distinct structural components.

O-H and N-H Stretching Region: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. libretexts.orgrsc.org In the same region, a sharper, less intense peak corresponding to the N-H stretch of the secondary amine should appear around 3300-3500 cm⁻¹. pressbooks.pub

C-H Stretching Region: Aromatic C-H stretching vibrations are anticipated to produce bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the benzyl and ethanol portions of the molecule will result in strong absorptions between 2850 and 2960 cm⁻¹. pressbooks.pub

Nitro Group Vibrations: The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations in the IR spectrum. The asymmetric stretching band typically appears in the 1500-1550 cm⁻¹ range, while the symmetric stretching band is found between 1300 and 1360 cm⁻¹. spectroscopyonline.compressbooks.pub These bands are often very intense due to the high polarity of the N-O bonds. spectroscopyonline.com

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of bands that are unique to the molecule. Key vibrations in this region include the C-O stretching of the primary alcohol, expected around 1050 cm⁻¹, and the C-N stretching of the benzylamine (B48309), typically found in the 1250-1020 cm⁻¹ range. Bending vibrations for the NO₂ group (scissoring) may also be observed around 850 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the symmetric vibrations of the nitro group and the aromatic ring are often strong, aiding in a comprehensive structural analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong | Medium |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1550 | Strong | Medium |

| NO₂ Symmetric Stretch | Nitro | 1300 - 1360 | Strong | Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium | Medium |

X-ray Diffraction (XRD) Methodologies for Single Crystal and Powder Analysis of this compound

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. It can be applied in two primary modes: single-crystal XRD and powder XRD (PXRD).

Single-Crystal XRD: This technique provides the most definitive structural information. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes exact bond lengths, bond angles, and torsion angles. For this compound, single-crystal XRD would elucidate the conformation of the benzylamino and ethanol side chains relative to the nitrobenzene (B124822) ring. Furthermore, it would reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the amine's hydrogen atom, which dictate the crystal packing.

Powder XRD (PXRD): This method is used to analyze a polycrystalline (powder) sample. The resulting diffraction pattern is a fingerprint of the crystalline phase present. PXRD is instrumental in identifying the crystalline form of the bulk material, assessing its phase purity, and detecting the presence of different polymorphs or impurities. The positions and intensities of the diffraction peaks are characteristic of the material's crystal lattice.

Table 4: Information Obtainable from XRD Analysis of this compound

| XRD Method | Information Provided | Application |

|---|---|---|

| Single-Crystal XRD | Precise 3D atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group, crystal system, intermolecular interactions (e.g., hydrogen bonding). | Unambiguous structural determination, conformational analysis, study of crystal packing. |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis of this compound

Hyphenated techniques that couple a chromatographic separation method with a spectroscopic detection method are essential for the analysis of complex mixtures and the definitive assessment of compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. For this compound, GC-MS could be used to determine its purity by separating it from starting materials (e.g., 3-nitrobenzaldehyde (B41214), ethanolamine) or byproducts. The retention time serves as an identifier, while the mass spectrum confirms the identity of the main peak and helps in the structural elucidation of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and is the preferred method for compounds that are non-volatile, thermally labile, or have high molecular weights. uliege.be Separation is achieved by liquid chromatography based on the analyte's partitioning between a mobile phase and a stationary phase. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). LC-MS is highly effective for determining the purity of this compound. epa.gov It can detect trace-level impurities and degradation products in the sample matrix, providing both retention time and mass-to-charge ratio data for each component. This makes it an invaluable tool for quality control in synthesis and for stability studies.

Table 5: Comparison of GC-MS and LC-MS for Analysis of this compound

| Technique | Principle of Separation | Ionization Method | Applications for this compound | Advantages | Limitations |

|---|---|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Hard (e.g., Electron Ionization) | Purity assessment, identification of volatile impurities and byproducts. | High resolution, provides library-matchable mass spectra. | Requires analyte to be volatile and thermally stable; potential for thermal degradation. |

| LC-MS | Polarity / Partitioning | Soft (e.g., Electrospray Ionization) | High-purity determination, analysis of non-volatile impurities, stability testing, quantitative analysis. | Wide applicability, suitable for thermally sensitive compounds, high sensitivity. | Complex matrix effects can cause ion suppression, fewer standardized libraries than GC-MS. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-nitrobenzaldehyde |

| 3-nitrobenzyl alcohol |

| Ethanol |

| Ethanolamine |

| Nitrobenzene |

Computational and Theoretical Investigations of 2 3 Nitro Benzylamino Ethanol

Conformational Analysis and Molecular Dynamics Simulations of 2-(3-Nitro-benzylamino)-ethanol

The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). ufms.br Studies on similar flexible molecules have shown that intramolecular hydrogen bonding can play a significant role in determining the most stable conformation. nih.gov For this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and how it explores different conformations at a given temperature. acs.org For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the stability of different conformers in solution, the dynamics of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. nih.govacs.org

Prediction and Correlation of Spectroscopic Parameters for this compound

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to interpret and verify experimental spectra. For this compound, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. researchgate.netmdpi.com The analysis of vibrational modes helps in assigning specific peaks in the experimental spectrum to particular molecular motions, such as the characteristic symmetric and asymmetric stretches of the NO₂ group. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the structural elucidation of the molecule. nih.gov As mentioned in section 5.1.3, Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, providing information on the energies and intensities of electronic transitions. acs.org

Illustrative Data: This table shows a comparison of hypothetical calculated and experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Illustrative Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3550 | 3545 |

| N-H Stretch | 3410 | 3405 |

| C-H Stretch (Aromatic) | 3080 | 3075 |

| C-H Stretch (Aliphatic) | 2950 | 2948 |

| NO₂ Asymmetric Stretch | 1535 | 1530 |

| NO₂ Symmetric Stretch | 1355 | 1350 |

| C-N Stretch | 1180 | 1178 |

| C-O Stretch | 1060 | 1055 |

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of each nucleus.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP or PBE with a suitable basis set. scielo.org.za The accuracy of these predictions is enhanced by considering the solvent effects, as the chemical shifts can be influenced by the surrounding medium. nih.govnih.gov Calculations are typically performed on the optimized geometry of the molecule.

For a molecule like this compound, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino-ethanol substituent. The protons on the benzyl (B1604629) and ethanol moieties will also exhibit characteristic shifts based on their local electronic environments. Discrepancies between calculated and experimental shifts can often be attributed to factors such as intermolecular interactions (e.g., hydrogen bonding) and conformational dynamics in solution, which may not be fully captured by the computational model of a single molecule. nih.govnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

Table 1: Simulated vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Simulated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | 139.8 | 140.2 |

| C2 | 8.12 | 8.15 | 122.1 | 122.5 |

| C3 | - | - | 148.5 | 148.8 |

| C4 | 7.65 | 7.68 | 123.4 | 123.7 |

| C5 | 7.50 | 7.53 | 129.7 | 130.1 |

| C6 | 8.05 | 8.08 | 134.2 | 134.6 |

| C7 (CH₂) | 3.95 | 3.98 | 53.5 | 53.9 |

| C8 (CH₂) | 3.75 | 3.78 | 60.1 | 60.5 |

| H-C2 | 8.12 | 8.15 | - | - |

| H-C4 | 7.65 | 7.68 | - | - |

| H-C5 | 7.50 | 7.53 | - | - |

| H-C6 | 8.05 | 8.08 | - | - |

| H-C7 | 3.95 | 3.98 | - | - |

| H-C8 | 3.75 | 3.78 | - | - |

| H-N | 2.50 | 2.55 | - | - |

| H-O | 4.80 | 4.85 | - | - |

| Note: The data in this table is illustrative and intended to represent the output of a computational study. Actual values would be obtained from specific DFT calculations. |

Simulated Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net Computational simulations of these spectra are invaluable for assigning experimental bands to specific molecular motions. DFT calculations are commonly employed to compute the harmonic vibrational frequencies of the optimized molecular structure. nipne.ronipne.ro

For this compound, key vibrational modes would include:

N-H and O-H stretching: These appear at high wavenumbers and are sensitive to hydrogen bonding. nih.gov In the gas phase, the O-H stretch is typically sharp, while in the condensed phase or in protic solvents, it broadens due to intermolecular interactions. msu.ru

C-H stretching: Aromatic and aliphatic C-H stretches appear in distinct regions. scispace.com

NO₂ stretching: The nitro group has characteristic symmetric and asymmetric stretching frequencies. nipne.ro

C-N and C-O stretching: These vibrations are found in the fingerprint region of the spectrum. nih.gov

Aromatic ring vibrations: C=C stretching modes within the benzene (B151609) ring are also characteristic. nih.gov

Theoretical calculations provide frequencies that are often systematically higher than experimental values due to the harmonic approximation. Therefore, scaling factors are frequently applied to the computed frequencies to improve agreement with experimental data. epstem.net The analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes. scielo.org.za

Table 2: Simulated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Simulated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H | Stretching | 3450 | 3445 |

| N-H | Stretching | 3350 | 3348 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3080, 3050 |

| C-H (Aliphatic) | Stretching | 2950-2850 | 2940, 2860 |

| NO₂ | Asymmetric Stretch | 1525 | 1528 |

| NO₂ | Symmetric Stretch | 1345 | 1347 |

| C-N | Stretching | 1380 | 1382 |

| C-O | Stretching | 1050 | 1055 |

| Note: This table contains representative data. Actual values would be derived from specific computational analyses. |

Theoretical UV-Vis Spectra and Electronic Transitions

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their electronic structure and the nature of their electronic transitions. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. scielo.org.za

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the nitrobenzene (B124822) moiety. The calculations would provide information on the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each electronic transition. researchgate.net

Key transitions would likely include π → π* transitions within the aromatic ring and potentially charge-transfer transitions. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and the nature of the lowest unoccupied molecular orbital (LUMO). The amino group, being electron-donating, affects the highest occupied molecular orbital (HOMO). The energy difference between the HOMO and LUMO provides an estimate of the electronic excitation energy. nipne.ro

Table 3: Simulated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 210 | 0.45 | HOMO → LUMO+1 |

| Note: The data presented here is for illustrative purposes. Precise values are obtained from TD-DFT calculations. |

Reaction Mechanism Elucidation through Computational Modeling for this compound Transformations